molecular formula C18H21NO5 B11773843 2-O-benzyl 3-O-ethyl (3aS,6aR)-6-oxo-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate

2-O-benzyl 3-O-ethyl (3aS,6aR)-6-oxo-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate

Cat. No.: B11773843
M. Wt: 331.4 g/mol
InChI Key: VFGHIBHHMQQACC-ADTLFGHVSA-N
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Description

2-O-benzyl 3-O-ethyl (3aS,6aR)-6-oxo-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-benzyl 3-O-ethyl (3aS,6aR)-6-oxo-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-O-benzyl 3-O-ethyl (3aS,6aR)-6-oxo-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-O-benzyl 3-O-ethyl (3aS,6aR)-6-oxo-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-O-benzyl 3-O-ethyl (3aS,6aR)-6-oxo-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Properties

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

2-O-benzyl 3-O-ethyl (3aS,6aR)-6-oxo-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate

InChI

InChI=1S/C18H21NO5/c1-2-23-17(21)16-13-8-9-15(20)14(13)10-19(16)18(22)24-11-12-6-4-3-5-7-12/h3-7,13-14,16H,2,8-11H2,1H3/t13-,14-,16?/m0/s1

InChI Key

VFGHIBHHMQQACC-ADTLFGHVSA-N

Isomeric SMILES

CCOC(=O)C1[C@H]2CCC(=O)[C@H]2CN1C(=O)OCC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1C2CCC(=O)C2CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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